An In-depth Technical Guide on the Core Mechanism of Action of TAK-779 (TAK-778)
An In-depth Technical Guide on the Core Mechanism of Action of TAK-779 (TAK-778)
Note on Nomenclature: The compound TAK-779 is a well-characterized, small-molecule antagonist of the CCR5 receptor. While the query specified "TAK-778," the substantial body of scientific literature points to TAK-779 for this mechanism of action. It is presumed that TAK-778 is an alternative or erroneous identifier for TAK-779. This guide focuses on the extensive data available for TAK-779.
Executive Summary
TAK-779 is a pioneering non-peptide, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Its primary mechanism of action involves binding to a transmembrane pocket of the CCR5 receptor, which allosterically inhibits the binding of natural chemokine ligands and, critically, prevents the entry of R5-tropic strains of Human Immunodeficiency Virus, Type 1 (HIV-1) into host cells.[3] TAK-779 was identified through high-throughput screening and represents a significant milestone in the development of entry inhibitors for HIV-1 therapy.[2] Although its development was discontinued, its mechanism remains a key model for CCR5 antagonists.
Core Mechanism of Action: CCR5 Antagonism
TAK-779 functions as a potent and selective antagonist of the CCR5 receptor.[1] Unlike natural ligands, it does not elicit a biological response upon binding. Instead, its action is characterized by two primary inhibitory functions:
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Inhibition of Chemokine Signaling: TAK-779 blocks the binding of endogenous CCR5 ligands, including RANTES (CCL5), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), and MIP-1β (MIP-1β/CCL4). This prevents the downstream intracellular signaling cascades typically initiated by these chemokines, such as G-protein activation and calcium mobilization.
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Inhibition of R5 HIV-1 Entry: The CCR5 receptor serves as a critical co-receptor for macrophage-tropic (R5) strains of HIV-1. The viral envelope protein, gp120, first binds to the host cell's CD4 receptor, inducing a conformational change that exposes a binding site for CCR5. The subsequent gp120-CCR5 interaction facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell. TAK-779 physically occupies a binding pocket within the transmembrane domains of CCR5, inducing a conformational change in the receptor. This allosterically prevents the interaction with gp120, thereby blocking membrane fusion and viral entry. This activity is specific to R5-tropic HIV-1, as the compound shows no effect on X4-tropic strains that use the CXCR4 co-receptor.
Signaling Pathway and Inhibition Model
The following diagram illustrates the role of CCR5 in both natural signaling and HIV-1 entry, and the inhibitory mechanism of TAK-779.
Quantitative Data Summary
The potency and selectivity of TAK-779 have been quantified across various in vitro assays. The data below is compiled from key preclinical studies.
| Parameter | Assay Description | Value | Reference |
| IC₅₀ | Inhibition of [¹²⁵I]-RANTES binding to CHO/CCR5 cells | 1.4 nM | |
| IC₅₀ | Inhibition of MIP-1α and MIP-1β binding to CCR5 | 1.0 nM | |
| Kᵢ | Competitive binding experiments | 1.1 nM | |
| EC₅₀ | Inhibition of R5 HIV-1 (Ba-L strain) replication in MAGI-CCR5 cells | 1.2 nM | |
| EC₉₀ | Inhibition of R5 HIV-1 (Ba-L strain) replication in MAGI-CCR5 cells | 5.7 nM | |
| IC₅₀ | Inhibition of R5 HIV-1 (JR-FL strain) Env-mediated membrane fusion | 0.87 ± 0.11 nM | |
| IC₅₀ | Inhibition of R5 HIV-1 (JR-FL strain) replication in MAGI-CCR5 cells | 1.4 ± 0.1 nM | |
| CC₅₀ | 50% cytotoxic concentration for MAGI-CCR5 cells | 51 µM |
Key Experimental Protocols
The quantitative data for TAK-779 were generated using established in vitro assays. The methodologies for these core experiments are detailed below.
Protocol: Radioligand Binding Assay
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Objective: To determine the concentration of TAK-779 required to inhibit 50% (IC₅₀) of the binding of a radiolabeled chemokine to the CCR5 receptor.
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Materials:
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Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5).
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Radioligand: [¹²⁵I]-RANTES.
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TAK-779 at various concentrations.
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Binding buffer and filtration apparatus.
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Methodology:
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Incubation: CHO/CCR5 cell membranes are incubated in a binding buffer with a fixed concentration of [¹²⁵I]-RANTES and serial dilutions of TAK-779.
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Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
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Separation: The reaction mixture is passed through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
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Quantification: The radioactivity retained on the filter is measured using a gamma counter.
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Analysis: The percentage of specific binding is calculated for each concentration of TAK-779 relative to a control (no inhibitor). The IC₅₀ value is determined by non-linear regression analysis of the resulting dose-response curve.
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Protocol: HIV-1 Replication Assay (MAGI-CCR5)
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Objective: To measure the efficacy of TAK-779 in preventing R5 HIV-1 infection and replication in a cell-based model.
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Materials:
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MAGI-CCR5 cells: HeLa cells engineered to express CD4 and CCR5, and containing an integrated HIV-1 LTR-driven β-galactosidase reporter gene.
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R5-tropic HIV-1 strain (e.g., Ba-L or JR-FL).
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TAK-779 at various concentrations.
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Cell culture reagents and a substrate for β-galactosidase (e.g., X-gal or a chemiluminescent substrate).
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Methodology:
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Cell Plating: MAGI-CCR5 cells are seeded in multi-well plates and cultured overnight.
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Treatment & Infection: Cells are pre-treated with serial dilutions of TAK-779 before being infected with a standardized amount of R5 HIV-1.
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Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, integration, and expression of the β-galactosidase gene.
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Staining/Lysis: Cells are fixed and stained with X-gal, which turns blue in the presence of β-galactosidase. Alternatively, cells are lysed and a chemiluminescent substrate is added.
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Quantification: The number of blue-stained cells (foci of infection) is counted under a microscope, or luminescence is measured with a luminometer.
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Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus control (no drug). The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
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Experimental Workflow Diagram
The following diagram outlines the workflow for the HIV-1 Replication Assay.
References
- 1. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
